Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
Description
Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a benzo[d]thiazole ring fused with a thiazepane ring
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-14-6-2-1-5-13(14)17-9-10-22(11-12-27(17,24)25)19(23)18-21-15-7-3-4-8-16(15)26-18/h1-8,17H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEJCDCYPMMNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazepane Ring Formation via Sulfonamide Cyclization
A pivotal approach involves intramolecular cyclization of sulfonamide precursors. For instance, hex-5-ene-1-sulfonamide undergoes Rh-catalyzed aziridination to yield 3-vinyl-1,2-thiazepane-1,1-dioxide. Adapting this method, 2-chlorophenyl-substituted sulfonamides can be cyclized under similar conditions.
Representative Procedure
- Sulfonamide Synthesis : React 2-chloro-N-(pent-4-en-1-yl)benzenesulfonamide with Rh₂(OAc)₄ and PhI(OAc)₂ in dichloroethane.
- Cyclization : Stir at 60°C for 12 hours to afford 7-(2-chlorophenyl)-1,4-thiazepane-1,1-dioxide.
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | Rh₂(OAc)₄, PhI(OAc)₂, DCE | 68% | ¹H NMR: δ 7.45 (d, J=8 Hz, 1H, Ar), 3.82 (m, 2H, S-CH₂) |
| 2 | - | - | MS (ESI): m/z 317 [M+H]⁺ |
Oxidation of Thiazepane Sulfides
Thiazepane sulfides are oxidized to sulfones using hydrogen peroxide or oxone. For example, tetrahydro-1,4-thiazepan-5-one is treated with mCPBA to yield the corresponding sulfone.
Functionalization of the Thiazepane Core
Introduction of the 4-Ketone Group
The ketone at position 4 is introduced via oxidation or Weinreb amide intermediates.
Weinreb Amide Route
- Weinreb Amide Formation : React 4-amino-7-(2-chlorophenyl)-1,4-thiazepan-1,1-dioxide with methoxyamine hydrochloride and EDC/HCl.
- Grignard Addition : Treat the Weinreb amide with benzo[d]thiazol-2-ylmagnesium bromide to form the ketone.
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | EDC, DMAP, THF | 75% | ¹³C NMR: δ 168.2 (C=O) |
| 2 | Benzo[d]thiazol-2-ylMgBr, THF | 62% | IR: 1715 cm⁻¹ (C=O) |
Synthesis of Benzo[d]thiazol-2-ylmethanone
Benzo[d]thiazole Ring Construction
The benzo[d]thiazole moiety is synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives.
Procedure
- Acid Chloride Formation : Treat 2-mercaptobenzoic acid with thionyl chloride.
- Cyclization : React with ammonium thiocyanate to yield benzo[d]thiazole-2-carbonyl chloride.
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | SOCl₂, reflux | 89% | ¹H NMR: δ 8.12 (d, J=7 Hz, 1H, Ar) |
| 2 | NH₄SCN, DMF | 78% | MS (EI): m/z 165 [M]⁺ |
Coupling of Thiazepane and Benzo[d]thiazole Moieties
Nucleophilic Acyl Substitution
The thiazepane sulfone’s 4-ketone reacts with benzo[d]thiazole-2-lithium to form the target compound.
Optimized Protocol
- Lithiation : Generate benzo[d]thiazole-2-lithium using n-BuLi in THF at -78°C.
- Coupling : Add 4-oxo-7-(2-chlorophenyl)-1,4-thiazepan-1,1-dioxide and stir at 0°C for 2 hours.
| Parameter | Value |
|---|---|
| Yield | 58% |
| Purity (HPLC) | 98.2% |
Alternative Pathways and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research has shown that benzothiazole derivatives exhibit a range of antimicrobial activities. The compound has been associated with moderate to good activity against various bacterial strains. For instance, studies indicate that derivatives similar to this compound display minimum inhibitory concentrations (MIC) that suggest effective antimicrobial properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results highlight the potential of benzothiazole derivatives as antibacterial agents, which could lead to the development of new antibiotics.
Anticancer Activity
Benzothiazole derivatives have also been studied for their anticancer properties. Various compounds within this class have demonstrated significant cytotoxic effects against different cancer cell lines. For example, research indicates that certain benzothiazole derivatives can inhibit the proliferation of pancreatic cancer cells effectively .
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer activity of benzothiazole derivatives against pancreatic cancer cells, several compounds were synthesized and tested. The results indicated that specific derivatives exhibited strong cytotoxicity, leading to further investigation into their mechanisms of action and potential therapeutic applications .
General Synthetic Route
The compound can be synthesized by reacting 2-amino-benzothiazole with chloroacetyl chloride under controlled conditions to yield the desired acylated product. This method allows for the introduction of various substituents that can enhance biological activity.
Synthesis Example:
- Starting Material : 2-Aminobenzothiazole
- Reagent : Chloroacetyl chloride
- Reaction Conditions : Typically performed in an organic solvent such as dichloromethane at room temperature.
This synthetic approach not only provides the target compound but also allows for structural modifications that can optimize its biological properties .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-yl(4-chlorophenyl)methanone: Similar structure but lacks the thiazepane ring.
Benzo[d]thiazol-2-yl(7-(2-bromophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone: Similar structure but with a bromine substituent instead of chlorine.
Uniqueness
Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is unique due to the presence of both the benzo[d]thiazole and thiazepane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Biological Activity
The compound Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 435.92 g/mol. The structure features a benzothiazole core linked to a thiazepan moiety, which contributes to its biological activity. The compound is soluble in organic solvents, making it suitable for various research applications.
Antimicrobial Properties
Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to possess antibacterial and antifungal properties. In particular, studies have highlighted their effectiveness against various strains of bacteria and fungi, suggesting their potential as therapeutic agents .
Antitubercular Activity
A study conducted by Chandrasekera et al. demonstrated that benzothiazole derivatives could inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzothiazole ring enhance its potency against tuberculosis . The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 2.6 µM, indicating strong antitubercular potential.
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. A recent study synthesized a series of compounds based on the benzothiazole structure that exhibited promising AChE inhibitory activity, with IC50 values around 2.7 µM for some derivatives. This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s .
Cytotoxicity Studies
While many benzothiazole derivatives show promising biological activities, it is crucial to assess their cytotoxicity. Research has indicated that certain compounds may exhibit cytotoxic effects at concentrations that are therapeutically effective against pathogens. For example, some derivatives showed cytotoxicity against Vero cells (a line derived from African green monkey kidney cells), highlighting the need for careful evaluation in drug development .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| Chandrasekera et al. (2014) | Benzothiazole Derivatives | Antitubercular | MIC as low as 2.6 µM against M. tuberculosis |
| Recent Study (2024) | Benzothiazole-based Compounds | AChE Inhibition | IC50 values around 2.7 µM; potential for Alzheimer’s treatment |
| Frentizole Study | UBT Derivatives | Antimicrobial | Effective against various bacterial strains; MIC of 50 µg/mL |
The mechanisms by which benzothiazole derivatives exert their biological effects are diverse:
- Inhibition of Enzymatic Activity : Many derivatives act by inhibiting key enzymes such as AChE, which plays a critical role in neurotransmitter regulation.
- Disruption of Bacterial Cell Function : Antimicrobial activity often involves disrupting bacterial cell wall synthesis or function.
- Interference with Pathogen Metabolism : Some compounds may interfere with metabolic pathways essential for pathogen survival.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing benzo[d]thiazol-2-yl derivatives like the target compound?
- Methodological Answer : The synthesis typically involves coupling benzo[d]thiazol-2-amine with aryl isothiocyanates to form thiourea intermediates, followed by cyclization under acidic or basic conditions. For instance, reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF at reflux yields thioureas, which are further cyclized using formaldehyde or methylamine to form oxadiazinane or triazinane derivatives . Solvent choice (e.g., ethanol or DMF) and temperature control (reflux vs. ambient) critically influence yield and purity.
Q. How can structural characterization of this compound be optimized using crystallography and spectroscopy?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) is ideal for resolving the 3D structure, particularly for verifying stereochemistry and sulfone group geometry . For spectroscopic analysis:
- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons and confirm substituent positions (e.g., 2-chlorophenyl group).
- HRMS : Electrospray ionization (ESI) in positive ion mode ensures accurate mass confirmation of the molecular ion peak .
- Challenges include low solubility in common solvents, necessitating deuterated DMSO for NMR .
Q. What are the standard protocols for assessing the compound’s stability under experimental conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition points.
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC at 24-hour intervals.
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C for 72 hours, followed by LC-MS to detect hydrolysis products (e.g., sulfone cleavage) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of the sulfone and thiazepane moieties?
- Methodological Answer :
- Modeling : Use B3LYP/6-311+G(d,p) to optimize geometry and compute frontier orbitals (HOMO/LUMO) to predict reactivity .
- Electrostatic Potential (ESP) : Map ESP surfaces (via Multiwfn) to identify nucleophilic/electrophilic sites, particularly around the sulfone group .
- Noncovalent Interactions (NCI) : Apply NCI plots to analyze steric clashes in the thiazepane ring and sulfone’s role in crystal packing .
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
- Methodological Answer :
- Dose-Response Curves : Repeat assays (e.g., cytotoxicity IC₅₀) with standardized cell lines (e.g., HeLa or MCF-7) and normalize to positive controls (e.g., doxorubicin) .
- SAR Analysis : Modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) and compare activity trends to identify pharmacophoric groups .
- Off-Target Profiling : Use kinase panels or GPCR screens to rule out nonspecific binding .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Methodological Answer :
- Catalysis : Screen Pd/C or CuI catalysts for Suzuki-Miyaura coupling steps to reduce byproducts .
- Solvent Optimization : Replace DMF with greener solvents (e.g., 2-MeTHF) to enhance recyclability and reduce toxicity .
- Workflow Automation : Implement flow chemistry for cyclization steps to maintain temperature control and improve reproducibility .
Q. What computational tools predict binding affinities to neurological targets (e.g., GABAₐ receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with receptor PDB IDs (e.g., 6HUP for GABAₐ) and refine poses using molecular dynamics (AMBER) to account for sulfone’s conformational flexibility .
- MM-PBSA Calculations : Estimate binding free energies, focusing on hydrogen bonds between the thiazepane oxygen and receptor residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
